(2R)-2-[[(2R)-2-[[(2S)-2-(Azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
(2R)-2-[[(2R)-2-[[(2S)-2-(Azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
141595-53-1
VCID:
VC0133100
InChI:
InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5
Molecular Formula:
C36H44N6O6
Molecular Weight:
656.8 g/mol
(2R)-2-[[(2R)-2-[[(2S)-2-(Azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
CAS No.: 141595-53-1
Main Products
VCID: VC0133100
Molecular Formula: C36H44N6O6
Molecular Weight: 656.8 g/mol
CAS No. | 141595-53-1 |
---|---|
Product Name | (2R)-2-[[(2R)-2-[[(2S)-2-(Azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Molecular Formula | C36H44N6O6 |
Molecular Weight | 656.8 g/mol |
IUPAC Name | (2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1 |
Standard InChIKey | QHSRPPJQBFQWSC-OJDZSJEKSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
SMILES | CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Sequence | LXW |
Synonyms | BQ 610 BQ-610 BQ610 hexahydroazepinocarbonyl-Leu-D-Trp(CHO)-D-Trp hexahydroazepinocarbonyl-leucyl-tryptophyl(CHO)-tryptophan |
PubChem Compound | 123905 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume